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molecular formula Na2SO3<br>Na2O3S B128036 Sodium sulfite CAS No. 7757-83-7

Sodium sulfite

Cat. No. B128036
M. Wt: 126.05 g/mol
InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L
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Patent
US08366793B2

Procedure details

In a brief overview, sodium sulfite may be manufactured commercially by preparing a sodium sulfite liquor by the reaction of sodium carbonate with sulfur dioxide in a reactor. The reaction produces sodium sulfite with carbon dioxide (CO2) as a by-product. The reactor liquor is then fed to a crystallization system, which includes a crystallizer and a crystallizer heater in a heater circulation loop connected to the crystallizer. The liquor is moved by the help of a circulating pump in the heater circulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[C:7](=O)([O-:9])[O-:8].[Na+].[Na+].S(=O)=O>>[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+:5].[C:7](=[O:9])=[O:8] |f:0.1.2,3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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